molecular formula C9H9LiO3 B2442356 Lithium(1+) ion 2-(1-hydroxyethyl)benzoate CAS No. 1909348-16-8

Lithium(1+) ion 2-(1-hydroxyethyl)benzoate

Cat. No.: B2442356
CAS No.: 1909348-16-8
M. Wt: 172.11
InChI Key: PXWNMTMUSSZVAY-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(1-hydroxyethyl)benzoate is an organic lithium compound with the molecular formula C₉H₁₁LiO₃ It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a lithium ion, and the benzene ring is substituted with a 1-hydroxyethyl group

Scientific Research Applications

Lithium(1+) ion 2-(1-hydroxyethyl)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, particularly those related to lithium’s known effects on mood stabilization.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

While the specific mechanism of action for Lithium(1+) ion 2-(1-hydroxyethyl)benzoate is not available, lithium ions in general are known to interact with various enzymes and neurotransmitter receptors in neurons .

Safety and Hazards

The compound has a signal word of “Warning” and hazard statements H303 and H313 . This suggests that it may be harmful if swallowed and may be harmful in contact with skin .

Preparation Methods

The synthesis of lithium(1+) ion 2-(1-hydroxyethyl)benzoate typically involves the reaction of 2-(1-hydroxyethyl)benzoic acid with lithium metal. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:

2-(1-hydroxyethyl)benzoic acid+LiLithium(1+) ion 2-(1-hydroxyethyl)benzoate\text{2-(1-hydroxyethyl)benzoic acid} + \text{Li} \rightarrow \text{this compound} 2-(1-hydroxyethyl)benzoic acid+Li→Lithium(1+) ion 2-(1-hydroxyethyl)benzoate

In industrial settings, the production of this compound may involve more sophisticated techniques, such as the use of lithium hydroxide or lithium carbonate as lithium sources, and the reaction may be conducted in solvents like tetrahydrofuran (THF) to enhance the reaction efficiency.

Chemical Reactions Analysis

Lithium(1+) ion 2-(1-hydroxyethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-oxoethyl)benzoate.

    Reduction: The compound can be reduced to form 2-(1-hydroxyethyl)benzyl alcohol.

    Substitution: The lithium ion can be replaced by other metal ions or organic groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Lithium(1+) ion 2-(1-hydroxyethyl)benzoate can be compared with other similar compounds, such as:

    Lithium benzoate: Lacks the 1-hydroxyethyl group, resulting in different chemical and biological properties.

    Sodium 2-(1-hydroxyethyl)benzoate: Similar structure but with sodium instead of lithium, leading to different reactivity and applications.

    Potassium 2-(1-hydroxyethyl)benzoate: Another similar compound with potassium, which may have different solubility and stability characteristics.

The uniqueness of this compound lies in the combination of the lithium ion and the 2-(1-hydroxyethyl)benzoate moiety, which imparts specific chemical and biological properties that are not observed in the other similar compounds.

Properties

IUPAC Name

lithium;2-(1-hydroxyethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3.Li/c1-6(10)7-4-2-3-5-8(7)9(11)12;/h2-6,10H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWNMTMUSSZVAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C1=CC=CC=C1C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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